(3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1087243-37-5
VCID: VC11473814
InChI: InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)/t11-/m0/s1
SMILES:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

(3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.: 1087243-37-5

Cat. No.: VC11473814

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

Purity: 94

* For research use only. Not for human or veterinary use.

(3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - 1087243-37-5

Specification

CAS No. 1087243-37-5
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name (3S)-2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)/t11-/m0/s1
Standard InChI Key CNBQGXOEOOVTPA-NSHDSACASA-N
Isomeric SMILES CC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O
Canonical SMILES CC(=O)N1CC2=CC=CC=C2CC1C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(3S)-2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid belongs to the tetrahydroisoquinoline alkaloid family, featuring a fused benzene and piperidine ring system. The compound’s molecular formula is C12H13NO4\text{C}_{12}\text{H}_{13}\text{NO}_4, with a molecular weight of 235.24 g/mol . Its IUPAC name reflects the S-configuration at the 3rd carbon, the acetyl group at position 2, and the carboxylic acid moiety at position 3.

Structural Data

The following table summarizes key physicochemical properties derived from experimental data:

PropertyValue
CAS Number182131-01-7
Molecular FormulaC12H13NO4\text{C}_{12}\text{H}_{13}\text{NO}_4
Molecular Weight235.24 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
Optical ActivityChiral (S-configuration at C3)

The compound’s stereochemistry is crucial for its biological interactions, as demonstrated in studies of analogous tetrahydroisoquinoline-3-carboxylic acid derivatives . Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have confirmed the conformational rigidity of the tetrahydroisoquinoline core, with the acetyl and carboxylic acid groups influencing rotational barriers around the amide bonds .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of (3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically begins with the esterification or protection of the parent tetrahydroisoquinoline-3-carboxylic acid. For example, the tert-butyl ester derivative is often prepared to facilitate subsequent N-acylation reactions. In one protocol, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester reacts with acetic anhydride in the presence of a base such as triethylamine to introduce the acetyl group . Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the free carboxylic acid .

Conformational Dynamics

Solution-phase studies using 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectroscopy reveal that the compound exists as a mixture of conformers due to restricted rotation around the amide bonds. For instance, the analogous ligand 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine exhibits three distinct conformers in equilibrium, a property exploited in enantioselective catalysis .

Biological and Catalytic Applications

Enzyme Inhibition

Patent literature identifies tetrahydroisoquinoline-3-carboxylic acid derivatives as potent inhibitors of angiotensin-converting enzyme (ACE), a target in hypertension therapy . The (3S)-configured compounds demonstrate enhanced binding affinity compared to their R-enantiomers, attributed to optimal spatial alignment with the enzyme’s active site .

Chiral Catalysis

Coordination compounds derived from (3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been evaluated in asymmetric synthesis. For example, complexes with Cu2+^{2+}, Co2+^{2+}, or Fe3+^{3+} catalyze nitroaldol and Michael additions with enantiomeric excesses exceeding 90% . The rigidity of the tetrahydroisoquinoline scaffold ensures precise spatial control over metal coordination, enabling high stereoselectivity .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1720 cm1^{-1} (C=O stretch of acetyl) and 1680 cm1^{-1} (carboxylic acid C=O) .

  • NMR Spectroscopy: Key signals include a singlet for the acetyl methyl group (δ\delta 2.1 ppm) and a doublet for the C3 proton (δ\delta 4.3 ppm, J=6.5J = 6.5 Hz) .

Chromatographic Methods

High-performance liquid chromatography (HPLC) methods using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with baseline separation, confirming the compound’s optical purity .

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